2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone
Overview
Description
“2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of acetophenone, where the acetophenone core is substituted with a bromo group, a hydroxy group, and a methoxy group .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature . This reaction yields the product in a quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromo group, a hydroxy group, and a methoxy group attached to an acetophenone core . The IUPAC Standard InChI for this compound is InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 .Scientific Research Applications
Metabolic Pathways and Identification
Metabolism in Rats : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others. This suggests multiple metabolic pathways for substances related to 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone (Kanamori et al., 2002).
Pyrolysis Products : Research on the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) identified several products, demonstrating the compound's chemical behavior under heat (Texter et al., 2018).
Synthetic Applications
Enantiomerically Pure Synthesis : A study developed a method for synthesizing enantiomerically pure derivatives of bromo- and chlorophenyl ethanones, including compounds related to this compound, highlighting its potential in enantioselective synthesis (Zhang et al., 2014).
Selective Bromination : Research on selective α-monobromination of alkylaryl ketones, including related compounds, shows the compound's utility in specialized chemical reactions (Ying, 2011).
Improvement in Synthetic Technology : A study on the improvement of synthetic technology for related bromophenyl ethanones demonstrates advancements in the synthesis processes for such compounds (Yu-feng, 2013).
Biological Activity
Anti-inflammatory Derivatives : A study synthesized derivatives of methoxyphenyl-triazole-thiols, indicating potential biological activities for related compounds (Labanauskas et al., 2004).
- activities, suggesting potential biomedical applications for similar compounds (Nagamani et al., 2018).
Crystallography and Structure Analysis
Crystal Structure Determination : The crystal structure of related compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, has been determined, contributing to the understanding of molecular configurations and interactions (Hibbs et al., 2003).
Synthesis and Structure Analysis : Studies on the synthesis and crystal structure of bromophenyl-(phenyl) methanones provide insights into the structural characteristics of these compounds (Kudelko et al., 2007).
Mechanism of Action
While the exact mechanism of action for “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” is not well-studied, it is known that bromoacetophenone derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs) by covalently alkylating the conserved catalytic cysteine in the PTP active site .
Future Directions
The future directions for research on “2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone” could include further studies on its potential as a protein tyrosine phosphatase inhibitor . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
Properties
IUPAC Name |
2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOHUHOTMQILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628891 | |
Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203524-87-2 | |
Record name | 2-Bromo-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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